molecular formula H4Na2O8S2 B592532 Sodium dithionate dihydrate CAS No. 10101-85-6

Sodium dithionate dihydrate

Cat. No. B592532
M. Wt: 242.124
InChI Key: BZBNMRWYRNTRCV-UHFFFAOYSA-L
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Patent
US08460631B2

Procedure details

The crystal products from the chilled crystallizer contain sodium sulphate decahydrate and sodium dithionate dihydrate. The sodium sulphate decahydrate can be dehydrated by heating at 74 the mixed crystals to about 40° C. to form anhydrous sodium sulphate and sodium dithionate dihydrate. The sodium sulphate and sodium dithionate dihydrate solids can be heated to 267° C. at 76 to convert sodium dithionate dihydrate to additional anhydrous sodium sulphate, sulphur dioxide and a small amount of water. The sulphur dioxide and water can be recycled to the leach system. The anhydrous sodium sulphate crystals can be sold as a byproduct.
Name
sodium sulphate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium sulphate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].O.O.O.O.O.O.O.O.O.[S:11]([O-:15])([O-:14])(=[O:13])=[O:12].[Na+:16].[Na+].O.O.[S:20]([S:24]([O-:27])(=[O:26])=[O:25])([O-:23])(=[O:22])=[O:21].[Na+].[Na+]>>[S:11]([O-:15])([O-:14])(=[O:13])=[O:12].[Na+:16].[Na+:16].[OH2:21].[OH2:1].[S:20]([S:24]([O-:27])(=[O:26])=[O:25])([O-:23])(=[O:22])=[O:21].[Na+:16].[Na+:16] |f:0.1.2.3.4.5.6.7.8.9.10.11.12,13.14.15.16.17,18.19.20,21.22.23.24.25|

Inputs

Step One
Name
sodium sulphate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.S(=O)(=O)([O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
sodium sulphate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Type
product
Smiles
O.O.S(=O)(=O)([O-])S(=O)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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